molecular formula C17H19N3O2 B188942 Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- CAS No. 124444-87-7

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-

Cat. No. B188942
M. Wt: 297.35 g/mol
InChI Key: PCOKOSRFMZFUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been found to have a unique mechanism of action that makes it useful for various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves its ability to bind to specific target proteins, leading to changes in their activity or function. This binding can be reversible or irreversible, depending on the specific compound and target protein involved.

Biochemical And Physiological Effects

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein involved. It has been found to modulate the activity of enzymes involved in various metabolic pathways, as well as to affect the function of receptors and ion channels.

Advantages And Limitations For Lab Experiments

The advantages of using Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, in lab experiments include its specificity for certain target proteins, its ability to be synthesized in large quantities, and its relatively low cost compared to other tool compounds. However, one limitation is that it may not be effective for all target proteins, and its effects may be difficult to interpret in complex biological systems.

Future Directions

There are many potential future directions for research involving Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-. One area of interest is the development of more specific and potent analogs of this compound for use as therapeutic agents. Another area of research could focus on using this compound to study the role of specific target proteins in disease states, such as cancer or neurodegenerative disorders. Additionally, the use of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)- in combination with other tool compounds or therapies could also be explored.

Synthesis Methods

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, involves several steps, starting with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then reacted with pyridine-3-carboxylic acid and ammonium acetate to form the desired compound.

Scientific Research Applications

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, has found a wide range of applications in scientific research. It has been used as a tool compound to study various biological processes, including protein-protein interactions, enzyme activity, and receptor binding.

properties

CAS RN

124444-87-7

Product Name

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H19N3O2/c1-22-16-6-4-15(5-7-16)19-9-11-20(12-10-19)17(21)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3

InChI Key

PCOKOSRFMZFUCH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3

Other CAS RN

124444-87-7

Origin of Product

United States

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